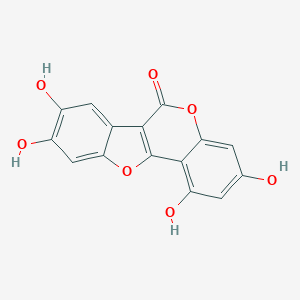

Demethylwedelolactone

Description

Properties

IUPAC Name |

1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTYTNLPIUCKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214968 | |

| Record name | Demethylwedelolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-55-9 | |

| Record name | Demethylwedelolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylwedelolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHYLWEDELOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXN2KXV8BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demethylwedelolactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone, a naturally occurring coumestan, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Natural Sources of this compound

This compound is predominantly found in plants of the Asteraceae family. The primary and most extensively studied natural source is Eclipta prostrata, commonly known as false daisy or Bhringraj.[1][2][3][4] Another notable source is Wedelia calendulacea. While other related species may produce this compound, Eclipta prostrata remains the most significant source for its isolation.

The concentration of this compound can vary depending on the part of the plant used for extraction. Quantitative analysis has shown that different parts of Eclipta alba (a synonym for Eclipta prostrata) contain varying amounts of both wedelolactone and this compound.

Quantitative Data on this compound Content

The following table summarizes the quantitative yield of this compound (DWL) and its related compound, wedelolactone (WL), from different parts of Eclipta alba, as determined by High-Performance Liquid Chromatography (HPLC).

| Plant Part | Compound | Concentration (% w/w of dry plant material) | Reference |

| Leaves | Wedelolactone (WL) | 1.152 | [5] |

| Stems | This compound (DWL) | 0.395 | [5] |

| Whole Plant (Methanol Soxhlet Extraction) | Wedelolactone (WL) | 0.233 | [1][5] |

| Whole Plant (Methanol Soxhlet Extraction) | This compound (DWL) | 0.159 | [1][5] |

| Whole Plant (Water:Ethanol Percolation) | Wedelolactone (WL) | 0.271 | [1] |

| Whole Plant (Water:Ethanol Percolation) | This compound (DWL) | 0.184 | [1] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. Below are detailed protocols synthesized from various research publications.

General Experimental Workflow

Detailed Extraction Method: Soxhlet Extraction

Soxhlet extraction is a commonly employed method for the efficient extraction of this compound.

Materials and Reagents:

-

Dried, powdered whole plant material of Eclipta prostrata

-

Methanol (analytical grade)

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

Protocol:

-

Weigh 200 g of the dried, powdered Eclipta prostrata plant material.

-

Place the powdered material in a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a round-bottom flask containing 1.5 L of methanol.

-

Heat the methanol to its boiling point using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool.

-

Dismantle the apparatus and collect the methanolic extract from the round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark green, viscous crude extract.

Purification by Column Chromatography

Column chromatography is a crucial step for the separation and purification of this compound from the crude extract.

Materials and Reagents:

-

Crude methanolic extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of chloroform and methanol is often effective. A common starting point is a non-polar solvent system, gradually increasing the polarity. For example, starting with 100% chloroform and gradually increasing the percentage of methanol. A specific reported mobile phase is a mixture of chloroform and methanol (e.g., 70:30 v/v).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC: Toluene:Acetone:Formic Acid (11:6:1 v/v/v)

-

UV lamp for visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).

-

Pour the slurry into the glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.

-

Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add the powdered mixture to the top of the column.

-

-

Elution:

-

Begin eluting the column with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate using the specified developing solvent.

-

Visualize the spots under a UV lamp. This compound and wedelolactone typically appear as dark spots.

-

Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

-

-

Final Purification:

-

Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

The purity can be further assessed by HPLC.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the quantitative analysis and final purity check of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v), with the pH adjusted to 3.2 with an acid like phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 351 nm.

-

Injection Volume: 20 µL.

Protocol:

-

Prepare standard solutions of this compound of known concentrations in methanol.

-

Prepare the sample solution by dissolving the purified compound in methanol.

-

Filter all solutions through a 0.45 µm membrane filter before injection.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Signaling Pathways

This compound exerts its biological effects by modulating various signaling pathways. While research is ongoing, several key pathways have been identified.

Inhibition of Trypsin

This compound is a potent inhibitor of the serine protease trypsin.[6] This inhibitory activity is significant in the context of inflammation, as trypsin is involved in various inflammatory processes. The IC50 value for trypsin inhibition by this compound has been reported to be 3.0 µg/mL.[6] The exact mechanism of inhibition (e.g., competitive, non-competitive) is a subject of ongoing research, but it is likely to involve interaction with the active site of the enzyme.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The related compound, wedelolactone, has been shown to influence this pathway by affecting the phosphorylation of key kinases such as ERK and JNK.[7] It is plausible that this compound acts through a similar mechanism. The modulation of the MAPK pathway contributes to the anticancer and anti-inflammatory effects of these compounds.

ECM-Receptor Interaction Pathway

This compound has been shown to affect the extracellular matrix (ECM)-receptor interaction pathway. This pathway is critical for cell adhesion, migration, and survival, and its dysregulation is a hallmark of cancer metastasis. Integrins are key receptors in this pathway, and their signaling can activate downstream pathways, including the MAPK cascade. By modulating this pathway, this compound can suppress cancer cell motility and invasion.

References

- 1. DETERMINATION OF WEDELOLACTONE AND this compound IN ECLIPTA ALBA (L) HASSK BY HPLC | Semantic Scholar [semanticscholar.org]

- 2. scielo.br [scielo.br]

- 3. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effectors of a developmental mitogen-activated protein kinase cascade revealed by expression signatures of signaling mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trypsin inhibitory effect of wedelolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Pharmacological Properties of Demethylwedelolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (DWL), a naturally occurring coumestan found in plants such as Eclipta alba, has garnered significant scientific interest due to its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of DWL's bioactivities, with a focus on its anticancer, anti-inflammatory, hepatoprotective, and antioxidant effects. This document details the molecular mechanisms of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the involved signaling pathways to support further research and drug development efforts.

Introduction

This compound (1,3,8,9-tetrahydroxycoumestan) is a polyphenolic compound that belongs to the coumestan class of phytochemicals. It is structurally related to wedelolactone and is recognized as one of the primary bioactive constituents of Eclipta prostrata L., a plant with a long history of use in traditional medicine for treating a variety of ailments, including liver diseases.[1] Modern scientific investigation has begun to elucidate the molecular basis for these therapeutic effects, revealing DWL as a multi-target agent with significant potential in several areas of pharmacology.

Pharmacological Properties

Anticancer Activity

This compound has demonstrated notable anticancer properties, particularly in the context of breast cancer. Its mechanism of action is multifaceted, involving the inhibition of cancer cell invasion and the modulation of key signaling pathways that govern tumor progression and metastasis.

2.1.1. Inhibition of Cancer Cell Invasion and Motility

In vitro studies have shown that DWL can suppress the motility and invasive capabilities of highly aggressive human breast cancer cells, such as the MDA-MB-231 cell line.[2] This anti-invasive effect is attributed to its ability to reduce the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

2.1.2. Modulation of Signaling Pathways

The inhibitory effect of DWL on MMP expression is mediated through the downregulation of key inflammatory and proliferative signaling pathways. Research indicates that DWL blocks the IκB-α/NF-κB and MEK/ERK signaling cascades in MDA-MB-231 cells.[2]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, where it promotes the expression of genes involved in proliferation, angiogenesis, and metastasis, including MMPs. DWL's inhibition of this pathway contributes significantly to its anti-invasive effects.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another crucial signaling route that controls cell proliferation, differentiation, and survival. Its dysregulation is common in cancer. By inhibiting the MEK/ERK pathway, DWL can curtail the signaling that drives cancer cell proliferation and survival.

2.1.3. In Vivo Efficacy

The anticancer potential of DWL has also been demonstrated in preclinical animal models. In nude mice bearing MDA-MB-231 xenografts, administration of DWL was found to suppress metastasis and the colonization of the lungs by tumor cells, highlighting its potential as a therapeutic agent for metastatic breast cancer.[2]

Enzyme Inhibition: Trypsin Inhibition

One of the well-characterized biochemical properties of this compound is its potent inhibitory activity against trypsin, a serine protease involved in digestion and various physiological and pathological processes.[3] In vitro bioassays have demonstrated that DWL is a potent trypsin inhibitor.[1] This activity may contribute to its broader pharmacological effects, as dysregulated protease activity is implicated in various diseases, including cancer and inflammation.

Hepatoprotective Properties

Traditionally, plants containing DWL have been used to treat liver ailments.[1] Scientific studies have begun to validate this traditional use, indicating that DWL possesses hepatoprotective properties. While the precise mechanisms are still under investigation, it is believed that its antioxidant and anti-inflammatory activities play a significant role in protecting liver cells from damage.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory effects of DWL are closely linked to its inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[2] By suppressing this pathway, DWL can reduce the production of pro-inflammatory cytokines and enzymes. Furthermore, as a polyphenolic compound, DWL is anticipated to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, which is a key contributing factor to a wide range of chronic diseases.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activities of this compound.

| Pharmacological Activity | Assay/Model | Target/Cell Line | Parameter | Value | Reference(s) |

| Enzyme Inhibition | Trypsin Inhibition Bioassay | Trypsin | IC50 | 3.0 µg/mL | [1][3] |

| Anticancer | Anchorage-Independent Growth | MDA-MB-231 | Inhibition | Observed | [2] |

| Cell Motility Assay | MDA-MB-231 | Suppression | Observed | [2] | |

| Cell Invasion Assay | MDA-MB-231 | Suppression | Observed | [2] | |

| Gelatin Zymography | MMP-2, MMP-9 | Reduced Activity & Expression | Observed | [2] | |

| Western Blot | IκB-α, p-ERK | Inhibition of Degradation/Phosphorylation | Observed | [2] | |

| In Vivo Lung Metastasis Model | Nude Mice with MDA-MB-231 Xenografts | Metastasis Suppression | Observed | [2] |

Note: Specific IC50 values for anticancer, anti-inflammatory, and antioxidant activities of this compound are not yet consistently reported in the currently available literature. The table reflects the observed effects as documented in the cited studies.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological properties.

Trypsin Inhibition Assay

This bioassay is used to determine the inhibitory effect of a compound on the enzymatic activity of trypsin.

-

Principle: The assay measures the ability of the inhibitor to reduce the rate at which trypsin hydrolyzes a specific substrate.

-

General Protocol:

-

A reaction mixture is prepared containing trypsin and a suitable buffer.

-

Various concentrations of this compound are added to the reaction mixture and incubated.

-

A chromogenic or fluorogenic substrate for trypsin is added to initiate the reaction.

-

The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of DWL to that of a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of DWL.

-

Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the invasive potential of cancer cells in vitro.

-

Principle: The assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM) material, mimicking the process of invasion through the basement membrane.

-

General Protocol:

-

Transwell inserts with a porous membrane are coated with a layer of Matrigel or another ECM component.

-

Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber of the Transwell insert in a serum-free medium, with or without various concentrations of this compound.

-

The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

The cells are incubated for a specific period, allowing the invasive cells to migrate through the ECM layer and the porous membrane.

-

The non-invading cells on the upper surface of the membrane are removed.

-

The invaded cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the DWL-treated groups to the control group.

-

Gelatin Zymography

This technique is used to detect the activity of gelatinolytic enzymes, such as MMP-2 and MMP-9.

-

Principle: SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. The areas of digestion appear as clear bands against a stained background.

-

General Protocol:

-

Conditioned media from cancer cells treated with or without this compound are collected.

-

The protein concentration of the samples is determined and equal amounts of protein are loaded onto a gelatin-containing polyacrylamide gel.

-

Electrophoresis is performed under non-reducing conditions.

-

The gel is washed to remove SDS and then incubated in a developing buffer to allow for enzymatic activity.

-

The gel is stained with Coomassie Brilliant Blue and then destained.

-

The activity of MMPs is visualized as clear bands on a blue background, and the band intensity can be quantified using densitometry.

-

Western Blot Analysis for NF-κB and p-ERK

Western blotting is used to detect and quantify the levels of specific proteins in a sample, such as the components of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

General Protocol:

-

Cancer cells are treated with or without this compound and then lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., IκB-α, phosphorylated ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected, which corresponds to the amount of the target protein.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: General experimental workflow for evaluating the anticancer properties of this compound.

References

The Discovery and Pharmacological History of Demethylwedelolactone from Eclipta alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclipta alba (L.) Hassk., commonly known as Bhringraj, has a long and storied history in traditional Ayurvedic medicine, particularly for the treatment of liver ailments and as a hair tonic. The scientific exploration of this plant has led to the isolation and characterization of numerous bioactive compounds. Among these, the coumestan derivative demethylwedelolactone has emerged as a molecule of significant pharmacological interest. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound from Eclipta alba. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and analysis, and visualizations of its known signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction: From Traditional Use to Scientific Discovery

Eclipta alba has been a cornerstone of traditional medicine in India and other tropical and subtropical regions for centuries.[1][2] Its use is well-documented for treating conditions such as jaundice, liver cirrhosis, and various skin and hair ailments.[2][3] The journey from traditional folklore to modern pharmacology began with efforts to identify the specific chemical constituents responsible for its therapeutic effects.

The pivotal moment in the scientific history of this compound from Eclipta alba can be traced back to the mid-1980s. While the plant's general chemical profile, including the presence of coumestans, was being explored, a landmark 1986 study by Wagner and colleagues was instrumental in isolating and identifying wedelolactone and this compound as the primary active compounds responsible for the plant's potent antihepatotoxic (liver-protective) activities.[4][5][6] This discovery marked a significant turning point, shifting the focus from the crude plant extract to the specific pharmacological actions of its constituent molecules.

Physicochemical Properties of this compound

This compound is a naturally occurring coumestan, a type of organic compound belonging to the flavonoid family.[7] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c][8]benzopyran-6-one |

| Synonyms | Norwedelolactone, 1,3,8,9-Tetrahydroxycoumestan |

| Molecular Formula | C₁₅H₈O₇ |

| Molecular Weight | 300.22 g/mol |

| CAS Number | 6468-55-9 |

| Appearance | White to green powder |

| Solubility | Soluble in DMSO (2 mg/mL) |

Quantitative Analysis of this compound in Eclipta alba

The concentration of this compound can vary depending on the part of the plant used, the geographical location, and the extraction method. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for its quantification.

| Plant Part | Extraction Solvent | This compound Content (% w/w of dry plant material) | Reference |

| Stems | Methanol (Soxhlet) | 0.395 | [9] |

| Whole Plant | Methanol (Soxhlet) | 0.159 | [9] |

| Leaves | Methanol (Soxhlet) | Not specified as the highest | [9] |

| Whole Plant | Water:Ethanol | Not specified | [9] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized representation based on methods described in the literature for the extraction and isolation of coumestans from Eclipta alba.

Objective: To extract and isolate this compound from the dried, powdered plant material of Eclipta alba.

Materials:

-

Dried, powdered Eclipta alba plant material

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

-

Appropriate solvents for column elution (e.g., a gradient of chloroform and methanol)

-

Rotary evaporator

-

Chromatography columns

-

HPLC system for purification and analysis

Methodology:

-

Extraction:

-

The dried, powdered plant material is subjected to Soxhlet extraction with methanol for several hours.

-

Alternatively, maceration with methanol at room temperature with periodic shaking can be performed over a period of days.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

Column Chromatography:

-

The dried ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Purification:

-

Fractions rich in this compound are pooled and may require further purification using preparative HPLC to achieve high purity.

-

References

- 1. This compound - CAS:6468-55-9 - KKL Med Inc. [kklmed.com]

- 2. mdpi.com [mdpi.com]

- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumestans as the main active principles of the liver drugs Eclipta alba and Wedelia calendulacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumestans as the main active principles of the liver drugs Eclipta alba and Wedelia calendulacea. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Integrated spatial metabolomics and transcriptomics decipher the hepatoprotection mechanisms of wedelolactone and this compound on non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Anti-Cancer Properties of Demethylwedelolactone: A Technical Guide

Disclaimer: Scientific literature with in-depth quantitative data and detailed experimental protocols specifically for the in vitro anti-cancer properties of Demethylwedelolactone is limited. The majority of available research focuses on the closely related compound, Wedelolactone. This guide summarizes the available information on this compound and leverages the more extensive data on Wedelolactone as a close structural analog. Researchers should consider that while structurally similar, the biological activities of these two compounds may not be identical.

Introduction

This compound is a natural coumestan, a type of organic compound, found in plants such as Eclipta alba and Wedelia calendulacea. It is structurally similar to Wedelolactone, differing by a single methyl group. Both compounds have been investigated for a variety of pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer properties. This technical guide focuses on the in vitro anti-cancer effects of this compound, with comparative data from Wedelolactone where specific information is unavailable. The primary mechanisms of action explored include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. While specific IC50 values for this compound are not widely reported, data for Wedelolactone across various cancer cell lines are available.

Table 1: IC50 Values of Wedelolactone in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | ~8-12 | [1] |

| PC3 | Prostate Cancer | ~8-12 | [1] |

| DU145 | Prostate Cancer | ~8-12 | [1] |

| MDA-MB-231 | Breast Cancer | 27.8 | [2] |

| MDA-MB-468 | Breast Cancer | 12.78 | [2] |

| T47D | Breast Cancer | 19.45 | [2] |

Note: The IC50 values can vary depending on the assay conditions, such as incubation time and cell density.

Mechanisms of Anti-Cancer Action

This compound and Wedelolactone exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis is a critical process for eliminating cancerous cells. Wedelolactone has been shown to induce caspase-dependent apoptosis in prostate cancer cells.[1] This process involves the activation of a cascade of caspase enzymes that ultimately lead to cell death. Key findings indicate that this is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[1]

Table 2: Quantitative Apoptosis Data for Wedelolactone

| Cell Line | Treatment | Observation | Reference |

| LNCaP | Wedelolactone | Dose-dependent increase in caspase-3 activity. | [2] |

| LNCaP | Wedelolactone + Caspase-3 inhibitor | Significant prevention of apoptosis. | [2] |

| LNCaP | Wedelolactone | Rapid and strong activation of JNK. | [3] |

| LNCaP | Wedelolactone + JNK inhibitor | Blockage of apoptosis induction. | [3] |

By disrupting the normal progression of the cell cycle, anti-cancer agents can prevent cancer cells from dividing and proliferating. While specific quantitative data for this compound-induced cell cycle arrest is scarce, related compounds have been shown to induce arrest at different phases of the cell cycle. For instance, a derivative of a similar natural product, Demethylzeylasteral, was found to cause cell cycle arrest at the S phase in melanoma cells.[4]

Modulation of Signaling Pathways

This compound and Wedelolactone have been shown to interfere with several signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting tumor growth and survival. Wedelolactone has been suggested to down-regulate c-Myc via inhibition of STAT3-mediated transcription.

Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Wedelolactone has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[5] This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes.

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer. While it can suppress tumors in the early stages, it can promote metastasis in advanced stages. Wedelolactone has been found to suppress breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway.[6] It inhibits the phosphorylation of Smad2/3, which are key mediators of TGF-β signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the in vitro anti-cancer properties of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethylwedelolactone: A Technical Deep Dive into its Anti-Cancer Signaling Pathways in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylwedelolactone (DWEL), a naturally occurring coumestan, has emerged as a promising small molecule with potential therapeutic applications in the management of breast cancer. Preclinical studies have demonstrated its ability to impede key processes in breast cancer progression, notably invasion and metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic activity of DWEL, with a focus on its modulation of critical intracellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Breast cancer remains a significant global health challenge, with metastasis being the primary cause of mortality. The intricate network of signaling pathways governing cancer cell proliferation, survival, and dissemination presents a complex landscape for therapeutic intervention. This compound, and its closely related analogue wedelolactone (WEL), have been identified as potent inhibitors of key oncogenic signaling cascades. This guide will systematically explore the effects of DWEL on the NF-κB, MEK/ERK, and TGF-β1/Smad pathways, for which there is documented evidence of modulation in breast cancer models. While direct evidence for DWEL's impact on the Akt/mTOR pathway in breast cancer is currently limited, the known interactions of related compounds with this pathway warrant its inclusion as a potential target.

Core Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, including aggressive forms of breast cancer, where it promotes tumor growth and metastasis. DWEL has been shown to block the IκB-α/NF-κB signaling pathway in the highly invasive MDA-MB-231 human breast cancer cell line[1].

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in cancer progression. DWEL's intervention in this pathway disrupts this cascade, leading to a downstream reduction in the expression of NF-κB target genes, including those encoding matrix metalloproteinases (MMPs) that are crucial for invasion and metastasis[1].

Attenuation of the MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent event in breast cancer, contributing to uncontrolled cell growth and resistance to therapy. DWEL has been demonstrated to block the MEK/ERK signaling pathway in MDA-MB-231 cells[1].

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell proliferation and survival. By inhibiting this pathway, DWEL can curtail the pro-proliferative signals that drive breast cancer growth[1].

Regulation of the TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. However, in advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis through the induction of epithelial-to-mesenchymal transition (EMT). The related compound, wedelolactone, has been shown to regulate the TGF-β1/Smad pathway in 4T1 murine breast cancer cells, exhibiting a concentration-dependent inhibition of phosphorylated Smad2/3[2].

The canonical TGF-β pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in EMT, such as Snail, Slug, and Twist, and downregulate epithelial markers like E-cadherin. By inhibiting the phosphorylation of Smad2/3, wedelolactone can reverse EMT and suppress breast cancer growth and metastasis[2]. Given the structural similarity, it is plausible that DWEL exerts a similar effect.

Potential Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that promotes cell growth, proliferation, and survival. It is one of the most frequently activated pathways in breast cancer and is a key driver of resistance to endocrine and targeted therapies. While direct evidence for the effect of this compound on this pathway in breast cancer is currently lacking in the available literature, its structural similarity to other flavonoids and coumestans that have been shown to modulate PI3K/Akt/mTOR signaling suggests it as a plausible target.

Activation of this pathway typically occurs downstream of RTKs, leading to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and PDK1. This leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a wide range of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth. Given the central role of this pathway in breast cancer, investigating the potential inhibitory effects of DWEL on PI3K/Akt/mTOR signaling is a critical area for future research.

Quantitative Data

| Compound | Cell Line | Assay | IC50 | Reference |

| Wedelolactone | MDA-MB-231 | Chymotrypsin-like Proteasome Activity | 27.8 µM | [3] |

| Wedelolactone | MDA-MB-468 | Chymotrypsin-like Proteasome Activity | 12.78 µM | [3] |

| Wedelolactone | T47D | Chymotrypsin-like Proteasome Activity | 19.45 µM | [3] |

| BTB (Wedelolactone derivative) | MCF-7 | Cell Viability (+E2) | 18.3 ± 2.0 µM | [4] |

| BTB (Wedelolactone derivative) | MDA-MB-231 | Cell Viability (+E2) | 42.5 ± 3.5 µM | [4] |

Note: The data presented above for wedelolactone and its derivative BTB may not be directly extrapolated to this compound but provide a valuable reference for its potential potency. Further studies are required to determine the specific IC50 values for this compound in various breast cancer cell lines.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on breast cancer cells. Specific parameters such as compound concentrations, incubation times, and antibody dilutions should be optimized for each experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

-

Cell Lysis: Treat breast cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-MEK, MEK, p-ERK, ERK, p-Smad2/3, Smad2/3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

-

Cell Seeding: Seed breast cancer cells, pre-treated with this compound or vehicle control, in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers for 12-48 hours at 37°C.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained cells in several microscopic fields and compare the different treatment groups.

In Vivo Metastasis Model

Animal models are crucial for evaluating the anti-metastatic potential of compounds in a physiological context.

-

Cell Implantation: Orthotopically inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pads of female immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the growth of the primary tumor.

-

Treatment: Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control on a predetermined schedule.

-

Metastasis Assessment: After a set period, sacrifice the mice and harvest the lungs and other potential metastatic organs (e.g., liver, bone).

-

Histological Analysis: Fix the tissues, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to identify and quantify metastatic lesions. Immunohistochemistry for human-specific markers can also be performed to confirm the origin of the metastatic cells.

Conclusion and Future Directions

This compound has demonstrated promising anti-cancer activities in preclinical models of breast cancer, primarily through the inhibition of the NF-κB and MEK/ERK signaling pathways. Its structural analogue, wedelolactone, also shows inhibitory effects on the TGF-β1/Smad pathway. These findings highlight the potential of DWEL as a multi-targeted agent for the treatment of breast cancer, particularly in aggressive and metastatic subtypes.

However, to advance the clinical translation of this compound, several key areas require further investigation. There is a pressing need for comprehensive studies to determine the IC50 values of DWEL for cytotoxicity across a panel of breast cancer cell lines representing different molecular subtypes. Quantitative analyses of its effects on the NF-κB, MEK/ERK, and TGF-β1/Smad pathways are essential to fully elucidate its potency and mechanism of action. Furthermore, the potential modulation of the critical PI3K/Akt/mTOR pathway by DWEL in breast cancer remains an unexplored and highly relevant area of research. Detailed in vivo studies are also necessary to establish its efficacy, pharmacokinetic profile, and safety in relevant animal models of breast cancer metastasis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at fully characterizing the therapeutic potential of this compound in breast cancer.

References

- 1. This compound derivatives inhibit invasive growth in vitro and lung metastasis of MDA-MB-231 breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

An In-depth Technical Guide on the Preliminary Toxicity of Demethylwedelolactone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity data for Demethylwedelolactone. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the toxicity of this compound.

Introduction

This compound is a naturally occurring coumestan found in several medicinal plants, most notably Eclipta alba and Wedelia calendulacea. It is recognized for a variety of biological activities, including anti-inflammatory, hepatoprotective, and potential anticancer effects.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicity profile is paramount. This guide provides a summary of the existing preliminary toxicity data for this compound, drawing from studies on the compound itself where available, and from research on extracts of plants in which it is a major constituent.

Acute Toxicity

Direct and comprehensive acute toxicity studies on isolated this compound are limited in the publicly available scientific literature. However, some data can be inferred from supplier safety data sheets and studies on plant extracts containing the compound.

A key piece of information comes from a commercial supplier, which classifies this compound under the Globally Harmonized System (GHS) as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: "Harmful if swallowed". This classification implies an oral LD50 value in the range of 300 to 2000 mg/kg body weight.

Further insights can be gleaned from acute toxicity studies on aqueous and alcoholic extracts of Eclipta alba, a primary source of this compound.

Table 1: Acute Toxicity Data for Eclipta alba Extracts

| Extract Type | Animal Model | Route of Administration | LD50 Value | Observations |

| Aqueous Extract | Albino Mice | Oral | 7.841 g/kg (7841 mg/kg) | Exhibited a marked action on the central nervous system. A dose of 2.0 g/kg was considered safe for the oral route.[3][4] |

| Aqueous Extract | Albino Mice | Intravenous | 302.8 mg/kg | The severity and depth of toxicities were found to be dose-dependent.[3][4] |

| Aqueous Extract | Albino Mice | Intraperitoneal | 328.3 mg/kg | The severity and depth of toxicities were found to be dose-dependent.[3][4] |

| Aqueous Leaf Extract | Female Swiss Albino Mice | Oral | 2316.626 mg/kg | Detrimental effects on biochemical parameters and histopathological alterations in the liver were observed at doses higher than 2000 mg/kg/day, indicating potential hepatotoxicity at high doses.[5] |

Additionally, a study on an alcoholic extract of the whole plant of Wedelia calendulacea reported a minimum lethal dose greater than 200 mg/kg (p.o.) in mice.[6]

While specific protocols for this compound are not available, a typical acute oral toxicity study would follow OECD Guideline 423.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.[7]

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (food, but not water, is withheld).

-

Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used, with each step using three animals.[7]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Endpoint: The LD50 is determined based on the mortality observed at different dose levels.[8]

References

- 1. Alcoholic Extract of Eclipta alba Shows In Vitro Antioxidant and Anticancer Activity without Exhibiting Toxicological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity of phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjsir.org [pjsir.org]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and histopathological effects on liver due to acute oral toxicity of aqueous leaf extract of Ecliptaalba on female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatoprotective effects of Wedelia calendulacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Extraction of Demethylwedelolactone from Eclipta prostrata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylwedelolactone is a coumestan-type phytochemical found in plants of the Eclipta and Wedelia genera, most notably Eclipta prostrata (L.) L., also known as Bhringraj.[1] Alongside its analogue wedelolactone, it is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer properties.[2][3] These therapeutic potentials make this compound a compound of significant interest for research and drug development. The primary mechanism for its anti-inflammatory effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4]

This document provides detailed protocols for the extraction of this compound from Eclipta prostrata plant material, a summary of expected yields, and an overview of its mechanism of action.

Quantitative Data Summary

The yield of this compound (DWL) is highly dependent on the plant part used, the extraction method, and the solvent system. Quantitative analysis by High-Performance Liquid Chromatography (HPLC) has shown that the stems of Eclipta prostrata contain the highest concentration of DWL.[5][6] Below is a summary of yields reported in the literature.

| Plant Part | Extraction Method | Solvent | DWL Yield (% w/w of dry material) | Reference |

| Stems | Soxhlet | Methanol | 0.395% | [5][6] |

| Whole Plant | Soxhlet | Methanol | 0.159% | [5][6] |

| Whole Plant | Maceration/Percolation | Water:Ethanol (7:3) | 0.184% | [5] |

| Leaves | Soxhlet | Methanol | 0.021% | [5] |

| Roots | Soxhlet | Methanol | 0.003% | [5] |

Note: Yields can vary based on plant genetics, geographical location, and harvesting time.

Experimental Workflow

The general workflow for the extraction and isolation of this compound involves sample preparation, extraction, concentration, and optional purification.

Caption: Experimental workflow for this compound extraction.

Experimental Protocols

Plant Material Preparation

-

Collection: Collect fresh aerial parts of Eclipta prostrata, focusing on the stems for the highest DWL yield.[5]

-

Cleaning and Drying: Wash the plant material thoroughly with water to remove soil and debris. Allow it to shade dry completely for several days until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Protocol A: Soxhlet Extraction

This conventional method ensures thorough extraction but requires longer processing times and larger solvent volumes.[7][8]

Materials:

-

Dried, powdered E. prostrata stems

-

Methanol (HPLC grade)

-

Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

-

Cellulose thimble

-

Heating mantle

-

Rotary evaporator

Methodology:

-

Accurately weigh about 20-30 g of the dried plant powder and place it inside a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with methanol (approx. 250-300 mL), ensuring the volume is sufficient for several cycles.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the flask using a heating mantle to a temperature that maintains a steady boil of the solvent.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Recover the methanol from the extraction chamber.

-

Filter the resulting extract and concentrate it under reduced pressure at 40°C using a rotary evaporator to obtain a dark green or brown sticky mass, which is the crude extract.[5]

Protocol B: Ultrasound-Assisted Extraction (UAE)

UAE is a modern, efficient alternative that significantly reduces extraction time and solvent consumption by using ultrasonic waves to disrupt plant cell walls.[2][9][10]

Materials:

-

Dried, powdered E. prostrata stems

-

Methanol (HPLC grade)

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Methodology:

-

Weigh approximately 10 g of the dried plant powder and place it in a 1 L beaker.

-

Add methanol to achieve a solvent-to-solid ratio of 60:1 (v/w), which corresponds to 600 mL of methanol.[9][11]

-

Place the beaker in an ultrasonic bath set to a power of 170 W and a temperature of 50°C.[2][9]

-

After sonication, filter the mixture through Whatman filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator at 40°C under vacuum to yield the crude extract.

Purification via Column Chromatography (Optional)

For isolating pure this compound, the crude extract can be purified using silica gel column chromatography.[12][13][14]

Methodology:

-

Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane or a dichloromethane-based system) and pack it into a glass column.

-

Adsorb a small amount of the crude extract onto silica gel to create a dry powder.

-

Carefully load the powdered sample onto the top of the packed column.

-

Elute the column with a gradient solvent system, typically starting with a less polar mixture and gradually increasing polarity. A common system is dichloromethane-methanol.[12][13]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Wedelolactone, a close analogue of this compound, exerts its potent anti-inflammatory effects by targeting the NF-κB signaling pathway.[4] This pathway is a central mediator of inflammation, immunity, and cell survival.[15]

In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[] When a cell is stimulated by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a kinase complex (IKK) is activated. IKK phosphorylates IκBα, marking it for degradation.[17] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-1β).[15]

Wedelolactone inhibits this process by preventing the degradation of the IκBα protein.[4] By stabilizing IκBα, it effectively traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[4]

Caption: Inhibition of the NF-κB pathway by this compound.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ijfmr.com [ijfmr.com]

- 4. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DETERMINATION OF WEDELOLACTONE AND this compound IN ECLIPTA ALBA (L) HASSK BY HPLC | Semantic Scholar [semanticscholar.org]

- 7. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 8. extraction soxhlet extraction: Topics by Science.gov [science.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] KINETICS OF ULTRASOUND ASSISTED EXTRACTION OF WEDELOLACTONE FROM Eclipta alba | Semantic Scholar [semanticscholar.org]

- 12. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. plantaanalytica.com [plantaanalytica.com]

- 15. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Demethylwedelolactone

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demethylwedelolactone, a bioactive coumestan found in medicinal plants such as Eclipta alba. This method is applicable for the quality control of raw herbal materials, extracts, and finished herbal formulations. The described protocol provides a reliable and reproducible approach for researchers, scientists, and professionals in the drug development industry.

Introduction

This compound is a significant polyphenolic compound known for its various pharmacological activities, including anti-inflammatory and hepatoprotective effects.[1][2] Accurate and precise quantification of this marker compound is crucial for the standardization and quality assurance of herbal products. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chemical Structure

This compound

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following table summarizes the key chromatographic parameters compiled from established methods.

| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |

| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent |

| Column | C8, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (35:65, v/v)[4][5] | A: 1 mM KH₂PO₄ in Water, B: Acetonitrile[6][7] |

| Gradient | Isocratic | 0-15 min, 10-40% B; 15-20 min, 40-60% B; 20-25 min, 60-10% B |

| Flow Rate | 1.0 mL/min[5] | 1.5 mL/min[6][7] |

| Injection Volume | 20 µL | 10 µL |

| Column Temp. | Ambient (~25 °C) | 30 °C |

| Detection | UV at 351 nm[5][6][8] | PDA at 351 nm[6][7] |

| Run Time | 15 minutes | 30 minutes |

Method Validation Summary

The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[9][10][11]

| Validation Parameter | Result (Isocratic Method) | Result (Gradient Method) |

| Linearity (R²) | > 0.999[5] | > 0.9997[7] |

| Range | 300 - 1500 ng/mL[5] | 2.5 - 140 µg/mL[7] |

| LOD | 100 ng/mL[5] | 0.084 µg/mL[7] |

| LOQ | 300 ng/mL[5] | 0.25 µg/mL[7] |

| Accuracy (% Recovery) | 98.5 - 101.2% | 99.5 - 103.6%[7] |

| Precision (%RSD) | < 2.0% | < 2.0%[7] |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or DMSO.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Eclipta alba plant material)

-

Drying and Grinding: Dry the plant material (Eclipta alba) in a hot air oven at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder (60-80 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 50 mL of methanol or an ethanol:water (7:3) mixture.[8]

-

Perform extraction using one of the following methods:

-

Ultrasonication: Sonicate for 30-60 minutes at room temperature.

-

Soxhlet Extraction: Extract for 4-6 hours.

-

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a semi-solid extract.

-

-

Final Sample Solution:

-

Dissolve a known quantity (e.g., 10 mg) of the dried extract in 10 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[12]

-

Experimental Workflow and Signaling Pathway Diagrams

Caption: Sample preparation and analysis workflow for this compound.

Caption: Key components of the HPLC method development and validation.

Conclusion

The HPLC method described in this application note is simple, accurate, and precise for the quantification of this compound in various samples. The provided protocols can be readily implemented in a quality control laboratory for the routine analysis of herbal materials and formulations containing Eclipta alba. The method's validation ensures reliable results, contributing to the overall quality and consistency of the products.

References

- 1. This compound ≥98% (HPLC) | 6468-55-9 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. phcogj.com [phcogj.com]

- 11. pharmtech.com [pharmtech.com]

- 12. nacalai.com [nacalai.com]

Application Notes and Protocols for Demethylwedelolactone in Cell Culture

These application notes provide a detailed protocol for the solubilization and use of Demethylwedelolactone (DWL) in dimethyl sulfoxide (DMSO) for cell culture applications. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a naturally occurring coumestan with various biological activities, including anti-inflammatory, hepato-protective, and anti-cancer effects.

| Property | Value | Source |

| CAS Number | 6468-55-9 | |

| Molecular Formula | C₁₅H₈O₇ | |

| Molecular Weight | 300.22 g/mol | |

| Appearance | White to green powder |

Solubility Data

DMSO is the recommended solvent for preparing stock solutions of this compound for cell culture experiments. Solubility may vary between suppliers. It is advisable to consult the certificate of analysis for the specific batch being used.

| Solvent | Reported Solubility | Source |

| DMSO | 2 mg/mL (~6.66 mM) | |

| DMSO | 30 mg/mL (~100 mM) | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |

| Ethanol | 20 mg/mL |

Experimental Protocols

This section details the protocol for preparing a this compound stock solution in DMSO and its subsequent application in cell culture.

Materials Required

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells in appropriate flasks or plates

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Preparation of this compound Stock Solution

A 10 mM stock solution is a common starting point for many cell culture experiments.

Calculation:

-

To prepare a 10 mM stock solution, you need to dissolve 3.0022 mg of this compound (MW = 300.22) in 1 mL of DMSO.

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

-

Transfer the powder into a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. A clear solution should be obtained. If solubility issues arise, gentle warming at 37°C for a short period may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability of Stock Solution

| Form | Storage Temperature | Stability |

| Powder | -20°C | ≥ 4 years |

| In DMSO | -20°C | At least 1 month. For longer-term storage (-80°C), use within 6 months. Avoid repeated freeze-thaw cycles. |

Application to Cell Culture

Working Solution Preparation:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A concentration of 0.1% is often preferred.

-

Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO in the culture medium as the highest concentration used for the this compound treatment.

-

Positive and Negative Controls: Include appropriate positive and negative controls relevant to the specific assay being performed.

Example Dilution Series for Cell Culture

This table provides an example of how to prepare working solutions for treating cells in a 6-well plate with a final volume of 2 mL per well.

| Stock Concentration | Desired Final Concentration (µM) | Volume of Stock to Add to 2 mL Medium (µL) | Final DMSO Concentration (%) |

| 10 mM | 1 | 0.2 | 0.01 |

| 10 mM | 5 | 1.0 | 0.05 |

| 10 mM | 10 | 2.0 | 0.1 |

| 10 mM | 25 | 5.0 | 0.25 |

| 10 mM | 50 | 10.0 | 0.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in cell culture experiments.

Caption: Experimental workflow for cell treatment with this compound.

Simplified Signaling Pathway

This compound has been shown to exert anti-cancer effects by modulating cellular signaling pathways. For instance, it can influence the MAPK signaling pathway and down-regulate the oncoprotein c-Myc, leading to reduced cell motility and invasion.

Caption: Simplified signaling of this compound's anti-cancer activity.

Demethylwedelolactone: A Potent Serine Protease Inhibitor for Research Applications

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylwedelolactone, a naturally occurring coumestan found in plants such as Eclipta alba, has been identified as a potent inhibitor of the serine protease, trypsin.[1][2][3] This property makes it a valuable research tool for studying the structure and function of trypsin and other related serine proteases. Its inhibitory activity can be leveraged in various experimental settings to investigate the role of these enzymes in physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound as a research tool for studying protease inhibition.

Biochemical and Physiological Actions

This compound exhibits a range of biological activities, including anti-inflammatory and hepatoprotective effects.[4] Notably, its potent inhibitory action against trypsin suggests its potential as a modulator of digestive processes and other trypsin-mediated pathways.[1][3][5]

Quantitative Data

The inhibitory potency of this compound against trypsin has been quantified, providing a basis for its application in experimental models.

| Compound | Target Protease | Protease Class | IC50 | Reference |

| This compound | Trypsin | Serine Protease | 3.0 µM | [1][6] |

| This compound | Trypsin | Serine Protease | 3.0 µg/mL | [3] |

Note: The IC50 value of 3.0 µg/mL is approximately 10 µM, assuming a molecular weight of 300.23 g/mol for this compound.

Mechanism of Action

While the precise mechanism of trypsin inhibition by this compound is not fully elucidated in the available literature, it is suggested that it may bind to the active site of trypsin, thereby preventing the binding and cleavage of its substrates.[5] Further mechanistic studies are required to fully understand the molecular interactions between this compound and the protease.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in protease inhibition studies. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Trypsin Inhibition Assay